
2,3,4,9-四氢-1H-咔唑-3-醇
描述
2,3,4,9-Tetrahydro-1H-carbazol-3-ol is a chemical compound with the molecular formula C12H13NO It is a derivative of carbazole, a tricyclic aromatic compound
科学研究应用
2,3,4,9-Tetrahydro-1H-carbazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: The compound has been studied for its potential biological activity, including antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol typically involves the reduction of carbazole derivatives. One common method is the reduction of 3-nitrocarbazole using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure. The resulting product is then subjected to further reduction to yield 2,3,4,9-tetrahydro-1H-carbazol-3-ol .
Industrial Production Methods
Industrial production of 2,3,4,9-tetrahydro-1H-carbazol-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-ol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives, such as 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione and 2,3,4,9-tetrahydro-1H-carbazol-1-one .
作用机制
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: This compound is similar in structure but lacks the hydroxyl group at the 3-position.
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione: This compound is an oxidation product of 2,3,4,9-tetrahydro-1H-carbazol-3-ol and has different chemical and biological properties.
2,3,4,9-Tetrahydro-1H-carbazol-1-one: This compound is another oxidation product and has unique chemical properties compared to 2,3,4,9-tetrahydro-1H-carbazol-3-ol.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazol-3-ol is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications, making it a versatile intermediate in the synthesis of various derivatives .
属性
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-4,8,13-14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPGJLUCUMWXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468749 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14384-34-0 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14384-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,4,9-tetrahydro-1H-carbazol-3-ol a valuable compound in organic synthesis?
A1: 2,3,4,9-Tetrahydro-1H-carbazol-3-ol is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). [] The research demonstrates that this compound can be synthesized in an enantiopure form (meaning only one enantiomer is present) using biocatalytic methods. [] This is significant because the biological activity of chiral molecules can differ greatly between enantiomers. Obtaining the desired enantiomer is often crucial for drug development.
Q2: How does the chemoenzymatic synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol compare to traditional methods?
A2: The research highlights the advantages of using enzymes like lipases (CAL-B) and oxidoreductases (ADH-A) for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol. [] These biocatalysts enable reactions under mild conditions, often with high enantioselectivity, leading to a more sustainable and efficient synthesis compared to traditional chemical methods that may require harsh reagents or generate unwanted byproducts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




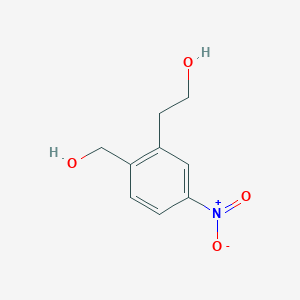

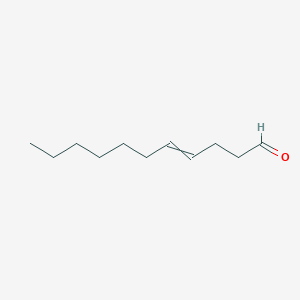

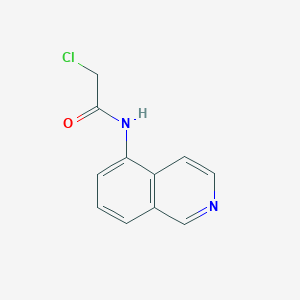




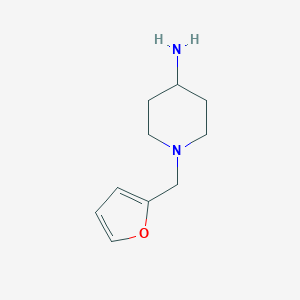
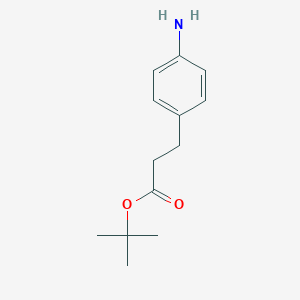
![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
